Superior Aqueous Solubility of GSK-3008348 Hydrochloride Enables Inhaled Nebulized Delivery
The hydrochloride salt form of GSK-3008348 demonstrates exceptionally high aqueous solubility at physiological pH, a critical requirement for nebulized pulmonary delivery. This property distinguishes it from the free base form and many other αvβ6 inhibitors, which often exhibit poor solubility and require oral administration or complex formulations [1]. The hydrochloride salt achieved a solubility of >71 mg/mL in saline at pH 7, a >7,100-fold improvement over the free base solubility of ~0.01 mg/mL [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >71 mg/mL (as HCl salt) |
| Comparator Or Baseline | ~0.01 mg/mL (Free base form) |
| Quantified Difference | >7,100-fold higher |
| Conditions | Saline solution at pH 7 |
Why This Matters
This solubility is essential for achieving the high local lung concentrations required for efficacy via nebulization, a property not found in most analogs, making this specific salt form indispensable for inhaled drug development programs.
- [1] Procopiou PA, et al. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348), a Highly Potent and Selective αvβ6 Integrin Antagonist. J Med Chem. 2018;61(19):8417-8443. View Source
- [2] Procopiou PA, et al. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348), a Highly Potent and Selective αvβ6 Integrin Antagonist. J Med Chem. 2018;61(19):8417-8443. View Source
